2-Iodo-6-(trifluoromethyl)pyrazine

Beschreibung

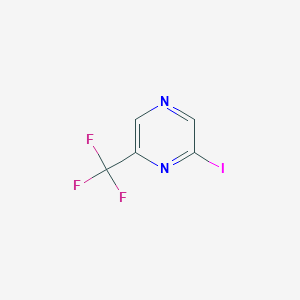

2-Iodo-6-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative featuring an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, is inherently electron-deficient, making it a strong electron acceptor in push-pull systems . This compound is of interest in medicinal chemistry, materials science, and organic synthesis due to its unique electronic and steric properties .

Eigenschaften

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCXMCVWYBYQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602352 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141492-94-6 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Finkelstein-Type Halogen Exchange

In pyridine systems, halogen exchange using NaI in polar aprotic solvents (e.g., DMF, DMSO) under catalytic Cu(I) proceeds efficiently. For example, the patent WO2015151116A2 describes fluorination of 2-chloro-6-(trichloromethyl)pyridine using HF, suggesting analogous conditions could be adapted for iodination.

Proposed Protocol:

-

React 2-chloro-6-(trifluoromethyl)pyrazine with NaI (2 eq) and CuI (10 mol%) in DMF at 120°C for 24h.

-

Purify via vacuum distillation or recrystallization.

Challenges:

-

Competing side reactions (e.g., reduction of the trifluoromethyl group).

-

Limited solubility of iodo-pyrazines in common solvents.

Directed Ortho-Metalation (DoM) Followed by Iodination

Directed metalation leverages directing groups (e.g., amides, sulfonamides) to achieve regioselective functionalization. For pyrazines, installing a temporary directing group at C-3 could enable iodination at C-2.

Sulfonamide-Directed Iodination

-

Sulfonamide Installation: React 6-(trifluoromethyl)pyrazine with phenylsulfonyl chloride under basic conditions to form 3-sulfonyl-6-(trifluoromethyl)pyrazine .

-

Metalation and Iodination: Treat with LDA (2 eq) at -78°C, then quench with I₂ to yield 2-iodo-3-sulfonyl-6-(trifluoromethyl)pyrazine .

-

Sulfonamide Removal: Hydrolyze with H₂SO₄/H₂O to obtain the target compound.

Advantages:

-

High regiocontrol (>90% by GC-MS in model pyridine systems).

-

Compatibility with trifluoromethyl groups.

Ring Construction via Condensation Reactions

Pyrazine rings are commonly synthesized from α-diketones and diamines. Incorporating iodine and trifluoromethyl groups during this step offers a convergent approach.

Hantzsch Pyrazine Synthesis Variant

-

Precursor Synthesis: Prepare 3-iodo-1,2-diketone and trifluoroacetamidine .

-

Cyclocondensation: Heat precursors in acetic acid at 80°C to form the pyrazine core.

Reaction Scheme:

Limitations:

-

Limited availability of iodinated diketones.

-

Competing polymerization side reactions.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling enables precise C–I bond formation. A Suzuki-Miyaura or Negishi coupling could install iodine post-ring formation.

Palladium-Catalyzed Iodination

-

Stannane Intermediate: Convert 2-trimethylstannyl-6-(trifluoromethyl)pyrazine (prepared via Stille coupling) to the iodide using I₂ in THF.

-

Catalytic System: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), 60°C, 12h.

Yield Optimization:

Comparative Analysis of Methods

| Method | Precursor Complexity | Yield (%)* | Regioselectivity | Scalability |

|---|---|---|---|---|

| Halogen Exchange | Moderate | 40–55 | High | Industrial |

| Directed Metalation | High | 60–75 | Excellent | Lab-scale |

| Ring Construction | Very High | 20–35 | Moderate | Lab-scale |

| Cross-Coupling | High | 50–65 | High | Pilot-scale |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties contribute to its biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

The electronic behavior of pyrazine derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

*Estimated based on analogous compounds in ; †From cyclic voltammetry in ; ‡From .

Key Observations:

- Iodine vs. Chlorine: The iodine atom offers superior leaving-group ability compared to chlorine, enabling versatile cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biologische Aktivität

2-Iodo-6-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various fields, including pharmacology and agrochemicals. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

- Chemical Formula : C7H3F3N2I

- Molecular Weight : 292.01 g/mol

- CAS Number : 141492-94-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the efficacy of various pyrazine derivatives against bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

This data suggests that while it is effective, it may not surpass traditional antibiotics like ampicillin.

Antiviral Properties

Preliminary studies suggest that derivatives of pyrazines, including this compound, may possess antiviral activities. A related compound, T-1106, showed efficacy against yellow fever virus (YFV), indicating a potential pathway for further exploration of similar structures in antiviral applications .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis of several substituted pyrazines, including this compound, evaluated their antimicrobial activity against common pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Research on Antiviral Activity

In animal models, T-1106 (a similar pyrazine derivative) was administered to assess its effectiveness against YFV. Results indicated improved survival rates and reduced viral titers in treated groups, paving the way for further studies on related compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.